molecular formula C16H30O2 B14741082 2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane CAS No. 5445-58-9

2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane

Katalognummer: B14741082
CAS-Nummer: 5445-58-9
Molekulargewicht: 254.41 g/mol
InChI-Schlüssel: CBNVXWHCDOATSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a dec-9-en-1-yl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of dec-9-en-1-ol with 5,5-dimethyl-1,3-dioxane-2-one in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .

Wissenschaftliche Forschungsanwendungen

2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Dec-9-en-1-yl)-5,5-dimethyl-1,3-dioxane is unique due to its specific structural features, such as the presence of a dioxane ring and a dec-9-en-1-yl group. These features confer distinct chemical and physical properties, making it suitable for various specialized applications .

Eigenschaften

CAS-Nummer

5445-58-9

Molekularformel

C16H30O2

Molekulargewicht

254.41 g/mol

IUPAC-Name

2-dec-9-enyl-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-15-17-13-16(2,3)14-18-15/h4,15H,1,5-14H2,2-3H3

InChI-Schlüssel

CBNVXWHCDOATSV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC(OC1)CCCCCCCCC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.